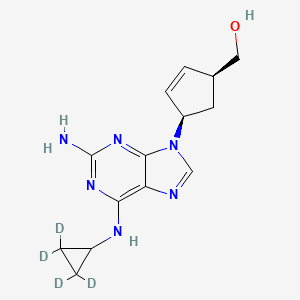

Abacavir-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Abacavir-d4 ist eine deuterierte Form von Abacavir, einem Nukleosid-Reverse-Transkriptase-Inhibitor, der zur Behandlung von HIV/AIDS eingesetzt wird. Die Deuterium-Markierung in this compound beinhaltet die Substitution von Wasserstoffatomen durch Deuterium, was einzigartige Vorteile in der Medikamentenentwicklung und -forschung bieten kann . Abacavir selbst ist ein synthetisches, carbocyclisches Nukleosidanalog von Guanosin, das dazu beiträgt, die HIV-Viruslast zu senken und das Risiko für die Entwicklung von AIDS zu verringern .

Wissenschaftliche Forschungsanwendungen

Abacavir-d4 wird aufgrund seiner einzigartigen Eigenschaften in der wissenschaftlichen Forschung häufig eingesetzt:

Chemie: Wird als interner Standard für die Quantifizierung von Abacavir in der Massenspektrometrie verwendet.

Wirkmechanismus

This compound wirkt wie Abacavir als Nukleosid-Reverse-Transkriptase-Inhibitor. Es wird intrazellulär zu Carbovir-Triphosphat umgewandelt, einem Analogon von Desoxyguanosin-5’-Triphosphat (dGTP). Dieser aktive Metabolit hemmt die HIV-Reverse-Transkriptase, indem er mit dem natürlichen Substrat konkurriert, was zu einer Kettenabbruch während der viralen DNA-Synthese führt . Zu den molekularen Zielstrukturen gehören das Reverse-Transkriptase-Enzym und Pfade, die an der viralen Replikation beteiligt sind .

Wirkmechanismus

Target of Action

Abacavir-d4, like its parent compound Abacavir, is a nucleoside reverse transcriptase inhibitor (NRTI) with activity against Human Immunodeficiency Virus Type 1 (HIV-1) . The primary target of this compound is the HIV-1 reverse transcriptase enzyme .

Mode of Action

This compound is converted intracellularly by cellular enzymes into its active metabolite, carbovir triphosphate . This active metabolite competes for incorporation into viral DNA, inhibiting the HIV reverse transcriptase enzyme competitively and acting as a chain terminator of DNA synthesis .

Biochemical Pathways

This compound affects the replication pathway of the HIV-1 virus. By inhibiting the reverse transcriptase enzyme, it prevents the conversion of viral RNA into DNA, a critical step in the viral replication process . This results in a decrease in viral load and a slowdown in the progression of the disease .

Pharmacokinetics

This compound shares similar pharmacokinetic properties with Abacavir. It is rapidly absorbed after oral administration, with peak concentrations occurring 0.63–1 hour after dosing . The absolute bioavailability of Abacavir is approximately 83% . Abacavir is primarily metabolized by the liver; less than 2% is excreted as unchanged drug in the urine . The terminal elimination half-life of Abacavir is approximately 1.5 hours .

Result of Action

The result of this compound’s action is a decrease in HIV-1 viral load, which retards or prevents the damage to the immune system and reduces the risk of developing AIDS . It is used in combination with other antiretroviral agents for the treatment of HIV-1 infection .

Action Environment

The action of this compound, like other antiretroviral drugs, can be influenced by various environmental factors. These factors can include the presence of other medications, patient adherence to medication schedules, and individual patient characteristics such as weight and overall health status . .

Safety and Hazards

Zukünftige Richtungen

Abacavir-d4 is used for research purposes, particularly in the study of HIV treatment. Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . There are ongoing studies on the efficacy and safety of abacavir-containing combination antiretroviral therapy as first-line treatment of HIV infected children and adolescents . Another study focuses on abacavir/lamivudine plus darunavir/ritonavir or raltegravir in HIV-positive drug-naïve patients .

Biochemische Analyse

Biochemical Properties

Abacavir-d4, like Abacavir, interacts with various enzymes and proteins. It is primarily metabolized by cytosolic alcohol dehydrogenase (ADH) and uridine diphosphate glucuronosyltransferase (UGT) enzymes . It inhibits the activity of HIV-1 reverse transcriptase, a key enzyme in the replication of HIV-1 and HIV-2 strains .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the replication of a variety of HIV-1 and HIV-2 strains, including strains resistant to other antiretroviral drugs . It also impacts cell signaling pathways and gene expression related to viral replication .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. Intracellularly, it is converted by cellular enzymes to the active metabolite carbovir triphosphate, an analogue of deoxyguanosine-5’-triphosphate (dGTP). This metabolite inhibits the activity of HIV-1 reverse transcriptase both by competing with the natural substrate dGTP and by its incorporation into viral DNA .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It is generally well-tolerated, with common side effects occurring early after antiretroviral therapy initiation and being manageable . Hypersensitivity reactions can occur, typically within the first six weeks of treatment .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. This compound has been shown to promote arterial thrombosis in a murine model, suggesting a potential cardiovascular risk associated with its use .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytosolic alcohol dehydrogenase (ADH) and uridine diphosphate glucuronosyltransferase (UGT) enzymes . The metabolites are then excreted from the body in their inactive forms .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is rapidly absorbed after oral administration, with peak concentrations occurring 0.63–1 hour after dosing . The absolute bioavailability of Abacavir is approximately 83% .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Abacavir-d4 beinhaltet die Einarbeitung von Deuteriumatomen in das Abacavir-Molekül. Ein gängiges Verfahren ist die Reaktion eines geeigneten Di-Halo-Aminopyrimidin-Ausgangsmaterials mit Cyclopropylamin . Der Prozess umfasst mehrere Schritte:

Herstellung des Ausgangsmaterials: Das Di-Halo-Aminopyrimidin wird mit spezifischen funktionellen Gruppen hergestellt.

Cyclisierung: Das Ausgangsmaterial wird einer Cyclisierung unterzogen, um eine wichtige Zwischenverbindung zu bilden.

Deuterium-Einbau: Deuteriumatome werden durch spezifische Reaktionen eingeführt, wobei Wasserstoffatome ersetzt werden.

Bildung des Endprodukts: Die Zwischenverbindung wird mit Cyclopropylamin umgesetzt, um this compound zu ergeben.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, Reinigungsschritte und Qualitätssicherung, um eine hohe Reinheit und Ausbeute des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Abacavir-d4 unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Reduktionsreaktionen können unter bestimmten Bedingungen durchgeführt werden, um die Verbindung zu modifizieren.

Substitution: Substitutionsreaktionen beinhalten die Ersetzung funktioneller Gruppen durch andere Atome oder Gruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Platinelektroden, bor-dotierte Diamantelektroden.

Reduktion: Spezifische Reduktionsmittel unter kontrollierten Bedingungen.

Substitution: Verschiedene Nukleophile und Elektrophile, abhängig von der gewünschten Substitution.

Wichtigste gebildete Produkte

Oxidationsprodukte: Abbauprodukte, die mithilfe der Massenspektrometrie identifiziert werden, gekennzeichnet durch spezifische Masse-Ladungs-Verhältnisse.

Reduktions- und Substitutionsprodukte: Modifizierte Analoga von this compound mit veränderten funktionellen Gruppen.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Abacavir: Die nicht-deuterierte Form von Abacavir-d4, die in ähnlichen Anwendungen eingesetzt wird.

Lamivudin: Ein weiterer Nukleosid-Reverse-Transkriptase-Inhibitor, der in Kombination mit Abacavir eingesetzt wird.

Zidovudin: Ein älterer Nukleosid-Reverse-Transkriptase-Inhibitor mit einem anderen Sicherheitsprofil.

Einzigartigkeit

Die Einzigartigkeit von this compound liegt in seiner Deuterium-Markierung, die Vorteile bei der Stabilität und pharmakokinetischen Studien bietet. Die Deuteriumatome können die Stoffwechselwege verändern und die Stabilität der Verbindung verbessern, was sie zu einem wertvollen Werkzeug in der Medikamentenentwicklung und -forschung macht .

Eigenschaften

IUPAC Name |

[(1S,4R)-4-[2-amino-6-[(2,2,3,3-tetradeuteriocyclopropyl)amino]purin-9-yl]cyclopent-2-en-1-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19)/t8-,10+/m1/s1/i2D2,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGSCOLBFJQGHM-ZOTQTBSBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])[2H])NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxy(1,2,3-13C3)propyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B563851.png)

![[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5](/img/structure/B563855.png)

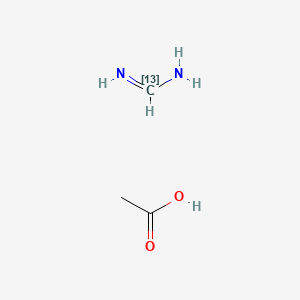

![3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate](/img/structure/B563857.png)